N-[(E)-(2-methoxyphenyl)methylidene]-5-(quinolin-2-yl)-4-(trifluoromethyl)-1,3-thiazol-2-amine
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Overview
Description
(E)-1-(2-METHOXYPHENYL)-N-[5-(QUINOLIN-2-YL)-4-(TRIFLUOROMETHYL)-1,3-THIAZOL-2-YL]METHANIMINE is a complex organic compound characterized by its unique structure, which includes a methoxyphenyl group, a quinolinyl group, and a trifluoromethyl-thiazolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(2-METHOXYPHENYL)-N-[5-(QUINOLIN-2-YL)-4-(TRIFLUOROMETHYL)-1,3-THIAZOL-2-YL]METHANIMINE typically involves multi-step organic reactions. One common method includes the condensation of 2-methoxybenzaldehyde with 5-(quinolin-2-yl)-4-(trifluoromethyl)-1,3-thiazol-2-amine under basic conditions to form the desired imine. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(2-METHOXYPHENYL)-N-[5-(QUINOLIN-2-YL)-4-(TRIFLUOROMETHYL)-1,3-THIAZOL-2-YL]METHANIMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups like halides or hydroxyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halides, hydroxyl groups, and other nucleophiles.
Major Products Formed
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, (E)-1-(2-METHOXYPHENYL)-N-[5-(QUINOLIN-2-YL)-4-(TRIFLUOROMETHYL)-1,3-THIAZOL-2-YL]METHANIMINE is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic applications.
Medicine
In medicinal chemistry, (E)-1-(2-METHOXYPHENYL)-N-[5-(QUINOLIN-2-YL)-4-(TRIFLUOROMETHYL)-1,3-THIAZOL-2-YL]METHANIMINE is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising compound for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its unique chemical properties contribute to the enhancement of material performance and durability.
Mechanism of Action
The mechanism of action of (E)-1-(2-METHOXYPHENYL)-N-[5-(QUINOLIN-2-YL)-4-(TRIFLUOROMETHYL)-1,3-THIAZOL-2-YL]METHANIMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Comparison with Similar Compounds
Similar Compounds
(E)-1-(2-METHOXYPHENYL)-N-[5-(PYRIDIN-2-YL)-4-(TRIFLUOROMETHYL)-1,3-THIAZOL-2-YL]METHANIMINE: Similar structure with a pyridinyl group instead of a quinolinyl group.
(E)-1-(2-METHOXYPHENYL)-N-[5-(QUINOLIN-2-YL)-4-(METHYL)-1,3-THIAZOL-2-YL]METHANIMINE: Similar structure with a methyl group instead of a trifluoromethyl group.
Uniqueness
(E)-1-(2-METHOXYPHENYL)-N-[5-(QUINOLIN-2-YL)-4-(TRIFLUOROMETHYL)-1,3-THIAZOL-2-YL]METHANIMINE is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties, such as increased lipophilicity and metabolic stability. This makes the compound particularly valuable in medicinal chemistry for the development of drug candidates with improved pharmacokinetic profiles.
Properties
Molecular Formula |
C21H14F3N3OS |
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Molecular Weight |
413.4 g/mol |
IUPAC Name |
(E)-1-(2-methoxyphenyl)-N-[5-quinolin-2-yl-4-(trifluoromethyl)-1,3-thiazol-2-yl]methanimine |
InChI |
InChI=1S/C21H14F3N3OS/c1-28-17-9-5-3-7-14(17)12-25-20-27-19(21(22,23)24)18(29-20)16-11-10-13-6-2-4-8-15(13)26-16/h2-12H,1H3/b25-12+ |
InChI Key |
CCXFEMAKZRGOOS-BRJLIKDPSA-N |
Isomeric SMILES |
COC1=CC=CC=C1/C=N/C2=NC(=C(S2)C3=NC4=CC=CC=C4C=C3)C(F)(F)F |
Canonical SMILES |
COC1=CC=CC=C1C=NC2=NC(=C(S2)C3=NC4=CC=CC=C4C=C3)C(F)(F)F |
Origin of Product |
United States |
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